tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the following steps:
Formation of Thiazole Ring: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Formation of Piperazine Derivative: : The piperazine ring is then introduced by reacting the thiazole derivative with piperazine under suitable conditions.
Esterification: : Finally, the tert-butyl ester group is introduced through esterification using tert-butanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form thiol derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiol derivatives of the thiazole ring.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Tert-Butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate: : This compound has a similar structure but lacks the piperazine ring.
N-(4-Tert-Butyl-thiazol-2-yl)-4-fluorobenzamide: : This compound features a fluorobenzamide group instead of the piperazine ring.
The uniqueness of This compound lies in its combination of the tert-butyl group, thiazole ring, and piperazine ring, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-7-5-16(6-8-17)10-11(18)12-15-4-9-21-12/h4,9H,5-8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQKFIULQQZIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150075 | |
Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381721-58-0 | |
Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381721-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[2-oxo-2-(2-thiazolyl)ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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